molecular formula C18H18ClN5O2 B6519058 5-chloro-N-{[1-(3,4-dimethylphenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}-2-methoxybenzamide CAS No. 933001-86-6

5-chloro-N-{[1-(3,4-dimethylphenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}-2-methoxybenzamide

Katalognummer: B6519058
CAS-Nummer: 933001-86-6
Molekulargewicht: 371.8 g/mol
InChI-Schlüssel: NCHRKWYZPFBPJV-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

This compound features a benzamide core substituted with a chlorine atom at position 5 and a methoxy group at position 2. The amide nitrogen is linked to a methyl group, which is further connected to a 1H-1,2,3,4-tetrazol-5-yl moiety. The tetrazole ring is substituted at position 1 with a 3,4-dimethylphenyl group. Its molecular complexity arises from the interplay of substituents influencing electronic properties, solubility, and steric effects .

Eigenschaften

IUPAC Name

5-chloro-N-[[1-(3,4-dimethylphenyl)tetrazol-5-yl]methyl]-2-methoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18ClN5O2/c1-11-4-6-14(8-12(11)2)24-17(21-22-23-24)10-20-18(25)15-9-13(19)5-7-16(15)26-3/h4-9H,10H2,1-3H3,(H,20,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NCHRKWYZPFBPJV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)N2C(=NN=N2)CNC(=O)C3=C(C=CC(=C3)Cl)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18ClN5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biologische Aktivität

5-chloro-N-{[1-(3,4-dimethylphenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}-2-methoxybenzamide is a compound that has garnered attention in pharmacological research due to its potential biological activities. This article aims to summarize the available data on its biological activity, including its mechanisms of action, efficacy in various biological assays, and relevant case studies.

Chemical Structure

The chemical structure of 5-chloro-N-{[1-(3,4-dimethylphenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}-2-methoxybenzamide can be represented as follows:

  • Molecular Formula : C16H17ClN4O2
  • Molecular Weight : 334.78 g/mol

The biological activity of this compound may be attributed to several mechanisms:

  • Inhibition of Enzymatic Activity : Preliminary studies suggest that this compound may inhibit specific enzymes involved in metabolic pathways. For instance, it has shown potential as a tyrosinase inhibitor, which is significant in the context of melanin production and skin disorders.
  • Antioxidant Properties : The compound exhibits antioxidant activity by scavenging free radicals and reducing oxidative stress within cells. This property is crucial in preventing cellular damage and may have implications in cancer therapy.
  • Anti-inflammatory Effects : Research indicates that the compound may modulate inflammatory pathways, potentially providing therapeutic benefits in conditions characterized by excessive inflammation.

Table 1: Summary of Biological Activities

Activity TypeObservationsReference
Tyrosinase InhibitionExhibited competitive inhibition against mushroom tyrosinase; reduced melanin production.
Antioxidant ActivityScavenged DPPH and ABTS radicals effectively; reduced ROS levels in vitro.
Anti-inflammatoryModulated pro-inflammatory cytokines in cell cultures; potential therapeutic applications.

Case Studies

Several case studies have highlighted the biological implications of this compound:

  • Case Study 1 : In a study involving B16F10 melanoma cells, the compound demonstrated significant inhibition of melanin synthesis compared to standard inhibitors like kojic acid. This was attributed to both direct inhibition of tyrosinase activity and downregulation of melanogenesis-related genes such as MITF (microphthalmia-associated transcription factor) .
  • Case Study 2 : A recent investigation into the antioxidant properties revealed that treatment with this compound significantly decreased oxidative stress markers in human fibroblast cells. The study concluded that its antioxidant effects could be beneficial in dermatological applications .

Research Findings

Recent research has focused on elucidating the structure-activity relationship (SAR) of this compound to optimize its efficacy:

  • Structure-Activity Relationship : Modifications on the benzamide moiety have been explored to enhance inhibitory potency against tyrosinase. Compounds with electron-donating groups showed increased activity compared to their counterparts with electron-withdrawing substituents.
  • In Vivo Studies : Animal models have been employed to assess the therapeutic potential of this compound in skin disorders characterized by hyperpigmentation and oxidative stress. Results indicated promising outcomes with minimal toxicity .

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

Structural Analogues with Tetrazole Moieties

  • Compound 9o (): Contains a tetrazol-5-yl group linked to a benzodioxin and thiophene. Unlike the target compound, it incorporates a piperidinyl-benzodiazolone system. The absence of a benzamide and the presence of sulfur-containing thiophene may reduce polarity compared to the target compound .
  • 3-(1H-1,2,3,4-Tetrazol-5-yl)pyridin-2-amine (): Features a pyridine ring directly attached to the tetrazole. The simpler structure lacks the dimethylphenyl and benzamide groups, likely resulting in lower molecular weight (162.15 g/mol vs. ~400 g/mol estimated for the target) and altered bioavailability .

Benzamide Derivatives

  • 3,5-Dichloro-N-(1,1-Dimethylpropynyl)Benzamide (): Shares the benzamide backbone but has dichloro substituents at positions 3 and 5 instead of 5-chloro-2-methoxy. The propargyl group introduces steric bulk and alkyne reactivity, which may affect binding affinity in biological systems .
  • 4-Amino-5-Chloro-N-[(1-Ethylpyrrolidin-2-yl)methyl]-2-Methoxybenzene-1-Sulfonamide ( fragment): Replaces the tetrazole with a sulfonamide-pyrrolidine group.

Heterocyclic Compounds with Similar Substitutents

  • 5-[2-(4-Chlorophenyl)-1,3-Benzoxazol-5-yl]-4-(3-Methylphenyl)-2,4-Dihydro-3H-1,2,4-Triazole-3-Thione (): Combines benzoxazole and triazole-thione rings. The thione group (C=S at 1243 cm⁻¹ in IR) introduces hydrogen-bonding capability absent in the target compound. The 4-chlorophenyl group may confer similar lipophilicity to the target’s 3,4-dimethylphenyl substituent .
  • Bis-1,3,4-Oxadiazole Derivatives (): Feature oxadiazole rings instead of tetrazole. The nitro and methoxy groups on the phenyl ring suggest higher electron-withdrawing effects, which could influence redox properties or receptor interactions differently than the target’s chloro-methoxy system .

Pharmacologically Active Analogues

  • Eltrombopag Olamine (): Contains a pyrazolone core with a 3,4-dimethylphenyl group, similar to the target’s tetrazole substituent. The biphenyl-carboxylic acid moiety and ethanolamine salt enhance aqueous solubility, a trait the target compound may lack due to its non-ionic tetrazole .

Data Tables

Table 1: Structural and Physicochemical Comparison

Compound Core Structure Key Substituents Molecular Weight (g/mol) Notable Functional Groups
Target Compound Benzamide + Tetrazole 5-Cl, 2-OMe, 3,4-dimethylphenyl ~400 (estimated) Amide, Tetrazole, Methoxy
3,5-Dichloro-N-(1,1-Dimethylpropynyl)Benzamide Benzamide 3,5-Cl, Propargyl 239.09 Amide, Alkyne
Compound 9o Tetrazole + Benzodiazolone Benzodioxin, Thiophene, Piperidine ~450 (estimated) Tetrazole, Thiophene
Bis-1,3,4-Oxadiazole Oxadiazole 3-MeO-4-OH-5-NO₂-phenyl ~500 (estimated) Oxadiazole, Nitro

Table 2: Spectroscopic Comparison (Selected Peaks)

Compound IR (cm⁻¹) ¹H-NMR (δ, ppm)
Target Compound N/A (data not provided) N/A
Compound in 1243 (C=S), 702 (C-Cl) 9.55 (s, triazole), 2.59 (s, CH₃)
3-(1H-Tetrazol-5-yl)Pyridin-2-Amine N/A N/A

Key Research Findings

  • Tetrazole vs. Oxadiazole/Triazole : Tetrazoles (as in the target compound) exhibit higher dipole moments and metabolic stability compared to oxadiazoles or triazoles, making them favorable in drug design .
  • Substituent Effects : The 3,4-dimethylphenyl group in the target compound likely enhances lipophilicity and π-π stacking, similar to the 4-chlorophenyl group in ’s compound .
  • Synthetic Challenges : The tetrazole ring’s sensitivity to acidic conditions may necessitate specialized synthesis routes, unlike the more robust benzoxazole or oxadiazole systems .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.